2-(3-Bromophenyl)-1,3-dioxolane
Overview
Description
The compound "2-(3-Bromophenyl)-1,3-dioxolane" is a brominated organic molecule that is structurally characterized by a 1,3-dioxolane ring substituted with a bromophenyl group. This structure is related to various compounds synthesized for different applications, including potential anticancer drugs and synthetic intermediates for organic reactions.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds involves multiple steps, including condensation, bromination, and protective group manipulations. For instance, the synthesis of 1-bromo-3-buten-2-one from 2-ethyl-2-methyl-1,3-dioxolane involves bromination, dehydrobromination, and acetal removal . Similarly, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is achieved through a sequence of condensation, reduction, sulfonylation, and bromination steps . These methods highlight the versatility of 1,3-dioxolane derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives can be complex, as seen in the synthesis of a novel triphospholane oxide, which was elucidated by X-ray analysis . Additionally, the crystal structure of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane was determined, revealing its monoclinic system and space group P21, which provides insights into the stereochemistry and potential reactivity of such compounds .
Chemical Reactions Analysis
1,3-Dioxolane derivatives undergo various chemical reactions, including polymerization and Michaelis-Arbuzov reactions. For example, 2-phenoxy-1,3,2-dioxaphospholane undergoes ring-opening polymerization, leading to unexpected ethylene 1,2-ethanediphosphonate units, which contradicts the proposed insertion mechanism . These reactions demonstrate the reactivity of the dioxolane ring and its utility in forming polymers with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. For instance, the melting point and solubility can be determined through crystallization and recrystallization processes, as seen in the synthesis of (4S,5S)-4,5-dicarboxamide-2-(2-bromophenyl)-1,3-dioxolane, which has a melting point of 113-114 °C . These properties are crucial for the practical application and handling of these compounds in various chemical processes.
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds : Albright and Lieberman (1994) demonstrated the use of a similar compound, 2-(2-bromophenyl)-2-methyl-1,1-dioxolane, in synthesizing N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, indicating its utility in the synthesis of nitrogen-containing compounds (Albright & Lieberman, 1994).
Synthesis of Fluorescent Compounds : García-Hernández and Gabbaï (2009) utilized a similar compound, 2-(2-bromophenyl)-dioxolane, to synthesize fluorescent imines, highlighting its application in the development of materials with fluorescent properties (García-Hernández & Gabbaï, 2009).
Crystallography and Molecular Structure Studies : Liu et al. (2009) studied the crystal structure of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, a structurally related compound, which suggests its use in crystallography and understanding molecular structures (Liu et al., 2009).
Preparation of Key Intermediates in Organic Synthesis : Various studies, such as those by Mekonnen et al. (2009) and Westerlund & Carlson (1999), have shown the utility of related dioxolane compounds in preparing key intermediates for further chemical synthesis (Mekonnen et al., 2009), (Westerlund & Carlson, 1999).
Catalysis in Organic Reactions : Bei et al. (1999) explored the use of a similar compound, 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, as a ligand in palladium-catalyzed Suzuki cross-coupling reactions, indicating its role in catalysis (Bei et al., 1999).
Synthesis of Graphene Nanostructures : Ten, Troshkova, and Tretyakov (2020) discussed the use of a dioxolane-protected keto group in synthesizing graphene nanostructures, showcasing its application in advanced material science (Ten, Troshkova, & Tretyakov, 2020).
properties
IUPAC Name |
2-(3-bromophenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPYKCPWNPPBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074012 | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-(3-Bromophenyl)-1,3-dioxolane | |
CAS RN |
17789-14-9 | |
Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(m-bromophenyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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